molecular formula C22H45N3O8 B609555 NH-bis(PEG2-Boc) CAS No. 2182601-69-8

NH-bis(PEG2-Boc)

Cat. No.: B609555
CAS No.: 2182601-69-8
M. Wt: 479.62
InChI Key: SYIWCLJWOXGQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH-bis(PEG2-Boc): is a polyethylene glycol derivative containing an amino group with two tert-butoxycarbonyl (Boc) protected amines. This compound is widely used in various fields due to its unique chemical properties, particularly in the synthesis of polyethylene glycol-based linkers and conjugates.

Mechanism of Action

Target of Action

NH-bis(PEG2-Boc) is a PEG-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

NH-bis(PEG2-Boc) joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This interaction enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation . By linking a ligand for the target protein with a ligand for an E3 ubiquitin ligase, NH-bis(PEG2-Boc) facilitates the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, can increase solubility and stability and reduce immunogenicity of peptides and proteins . This suggests that NH-bis(PEG2-Boc) may have favorable ADME properties.

Result of Action

The result of NH-bis(PEG2-Boc)'s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The action of NH-bis(PEG2-Boc) is influenced by the intracellular environment, as it leverages the ubiquitin-proteasome system for protein degradation . The compound’s efficacy and stability may also be affected by the pH level, as the Boc protected amines can be deprotected under acidic conditions .

Biochemical Analysis

Biochemical Properties

NH-bis(PEG2-Boc) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The amino group in NH-bis(PEG2-Boc) is reactive with carboxylic acids, activated NHS ester, carbonyls . The protected amines can be deprotected by acidic conditions .

Cellular Effects

NH-bis(PEG2-Boc) has profound effects on various types of cells and cellular processes. It influences cell function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

NH-bis(PEG2-Boc) exerts its effects at the molecular level through a variety of mechanisms. It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(PEG2-Boc) typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl-protected amines. The process includes:

    Reaction of Polyethylene Glycol with Boc-Protected Amines: The polyethylene glycol is reacted with tert-butoxycarbonyl-protected amines under controlled conditions to form the desired compound.

    Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of NH-bis(PEG2-Boc) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: NH-bis(PEG2-Boc) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NH-bis(PEG2-Boc) has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of polyethylene glycol-based conjugates and linkers.

    Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N3O8/c1-21(2,3)32-19(26)24-9-13-30-17-15-28-11-7-23-8-12-29-16-18-31-14-10-25-20(27)33-22(4,5)6/h23H,7-18H2,1-6H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIWCLJWOXGQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH-bis(PEG2-Boc)
Reactant of Route 2
Reactant of Route 2
NH-bis(PEG2-Boc)
Reactant of Route 3
Reactant of Route 3
NH-bis(PEG2-Boc)
Reactant of Route 4
Reactant of Route 4
NH-bis(PEG2-Boc)
Reactant of Route 5
Reactant of Route 5
NH-bis(PEG2-Boc)
Reactant of Route 6
Reactant of Route 6
NH-bis(PEG2-Boc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.